

# Early-Phase Clinical Trial Data for MK-0354: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical trial data for MK-0354, a partial agonist of the niacin receptor GPR109A (G-protein coupled receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). The development of MK-0354 was pursued as a strategy to achieve the lipid-modifying effects of niacin with a reduced incidence of the common side effect of flushing.[1][2] Ultimately, while showing promise in reducing free fatty acids (FFAs) with minimal flushing, MK-0354 failed to produce clinically meaningful changes in key lipid parameters, leading to the discontinuation of its development.[1][2]

# Mechanism of Action: Biased Agonism at the GPR109A Receptor

**MK-0354** acts as a partial agonist of the GPR109A receptor.[3] The therapeutic rationale for developing a partial agonist was to selectively engage the G-protein-mediated signaling pathway responsible for the anti-lipolytic effects of niacin, while avoiding the  $\beta$ -arrestin-mediated pathway implicated in the flushing response.[4][5]

Niacin, a full agonist of GPR109A, activates two primary signaling cascades:

 Gαi-mediated pathway: Activation of the Gαi subunit of the G-protein complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



This pathway is responsible for the anti-lipolytic effect in adipocytes, leading to a reduction in plasma free fatty acids (FFAs).[4]

• β-arrestin-mediated pathway: Recruitment of β-arrestin is associated with the activation of phospholipase A2 and the subsequent release of prostaglandins, such as PGD2 and PGE2, in Langerhans cells and keratinocytes.[6][7] This prostaglandin release mediates the vasodilation that causes cutaneous flushing.[6][7]

**MK-0354** was designed to be a G-protein-biased agonist, preferentially activating the G $\alpha$ i pathway to lower FFAs while having a reduced effect on the  $\beta$ -arrestin pathway, thereby minimizing flushing.[5] Preclinical studies in mice demonstrated that **MK-0354** retained the plasma FFA-lowering effects associated with GPR109A agonism but did not induce vasodilation at the maximum feasible dose.[3]



Click to download full resolution via product page

Caption: GPR109A Signaling Pathways for Niacin and MK-0354.

# **Early-Phase Clinical Trial Data**

**MK-0354** was evaluated in Phase I and Phase II clinical studies.[1] The Phase I studies were conducted in healthy male volunteers to assess pharmacokinetics, pharmacodynamics, and safety of single and multiple doses. The Phase II study was conducted in dyslipidemic patients to evaluate the effects on lipid profiles.[1]

### **Data Presentation**

Table 1: Phase I Study Design Overview[1]



| Study Phase | Population  | Dosage Range                     | Duration    | Key Objectives                                                      |
|-------------|-------------|----------------------------------|-------------|---------------------------------------------------------------------|
| Phase I     | Healthy Men | Single doses:<br>300-4000 mg     | Single Dose | Evaluate pharmacokinetic s and pharmacodynami cs of single doses.   |
| Phase I     | Healthy Men | Multiple doses:<br>up to 3600 mg | 7 days      | Evaluate pharmacokinetic s and pharmacodynami cs of multiple doses. |

Table 2: Phase I Pharmacodynamic Results - Free Fatty Acid (FFA) Reduction[1]

| Dose                                      | Comparator                  | Effect on FFA                                               |
|-------------------------------------------|-----------------------------|-------------------------------------------------------------|
| 300 mg - 4000 mg (single dose)            | N/A                         | Robust, dose-related reductions over 5 hours.               |
| up to 3600 mg (multiple doses for 7 days) | N/A                         | Suppression of FFA was similar to that after a single dose. |
| 300 mg (single dose)                      | Extended-release niacin 1 g | Comparable reductions in FFA.                               |

Table 3: Phase II Study Design and Lipid Efficacy Results[1]



| Parameter                                 | Details                       |
|-------------------------------------------|-------------------------------|
| Study Population                          | 66 dyslipidemic patients      |
| Treatment                                 | MK-0354 2.5 g once daily      |
| Duration                                  | 4 weeks                       |
| Primary Outcome                           | Change in lipid profile       |
| HDL-C (Placebo-adjusted % change)         | 0.4% (95% CI: -5.2 to 6.0)    |
| LDL-C (Placebo-adjusted % change)         | -9.8% (95% CI: -16.8 to -2.7) |
| Triglycerides (Placebo-adjusted % change) | -5.8% (95% CI: -22.6 to 11.9) |

#### Safety and Tolerability:

Across the early-phase trials, **MK-0354** was generally well-tolerated.[1] It was associated with minimal cutaneous flushing, a key objective of its development program.[1]

## **Experimental Protocols**

Detailed experimental protocols for the **MK-0354** clinical trials are not publicly available. The following descriptions are based on the methods sections of the published literature.[1]

#### Phase I Studies:

- Study Design: The pharmacokinetic and pharmacodynamic effects of single and multiple doses of MK-0354 were evaluated in two Phase I studies.
- Participants: Healthy male volunteers.
- Interventions:
  - Single ascending doses ranging from 300 mg to 4000 mg.
  - Multiple ascending doses up to 3600 mg administered daily for 7 days.



 Pharmacodynamic Assessments: Plasma free fatty acid (FFA) concentrations were measured at various time points post-dose to assess the anti-lipolytic effect.

#### Phase II Study:

- Study Design: A randomized, placebo-controlled study.
- Participants: 66 patients with dyslipidemia.
- Intervention: MK-0354 administered at a dose of 2.5 g once daily for 4 weeks.
- Efficacy Assessments: Fasting lipid profiles, including high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides, were measured at baseline and at the end of the treatment period.
- Safety Assessments: Cutaneous flushing was assessed.





Click to download full resolution via product page



Caption: High-level workflow of the MK-0354 early-phase clinical trials.

## Conclusion

The early-phase clinical development of MK-0354 demonstrated the successful application of the biased agonism concept to dissociate the FFA-lowering effect from the flushing side effect of GPR109A activation.[1] However, the Phase II study revealed that the suppression of plasma FFAs by MK-0354 was not sufficient to translate into the beneficial lipid-modifying effects (i.e., increases in HDL-C and decreases in LDL-C and triglycerides) observed with niacin.[1] This outcome challenged the long-held hypothesis that the lipid-altering effects of niacin are primarily mediated by the reduction of FFA flux from adipose tissue. The findings from the MK-0354 program have been instrumental in advancing the understanding of niacin's complex mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and cutaneous flushing in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI Seeing red: flushing out instigators of niacin-associated skin toxicity [ici.org]
- 7. Seeing red: flushing out instigators of niacin-associated skin toxicity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Data for MK-0354: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677219#early-phase-clinical-trial-data-for-mk-0354]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com